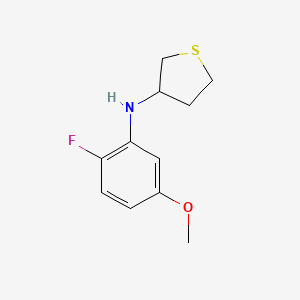

N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine

Description

N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is a substituted aromatic amine featuring a thiolane (tetrahydrothiophene) ring linked to an aniline derivative. The compound’s structure includes a fluorine atom at the ortho-position and a methoxy group at the para-position on the phenyl ring, which confer distinct electronic and steric properties. Its molecular formula is C₁₁H₁₃FNO₃S (calculated), with a molecular weight of 255.29 g/mol .

Properties

Molecular Formula |

C11H14FNOS |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-(2-fluoro-5-methoxyphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14FNOS/c1-14-9-2-3-10(12)11(6-9)13-8-4-5-15-7-8/h2-3,6,8,13H,4-5,7H2,1H3 |

InChI Key |

RXEIPODXKVXDMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine typically involves the reaction of 2-fluoro-5-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the fluorine atom or the methoxy group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: De-fluorinated or de-methoxylated derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methoxy group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine, differing primarily in substituents on the phenyl ring or core heterocycle:

Key Observations :

- Substituent Effects :

- Fluorine (electron-withdrawing) enhances metabolic stability and binding affinity in drug-receptor interactions .

- Methoxy Groups (electron-donating) improve solubility via polar interactions but may reduce membrane permeability .

- Trifluoromethyl (CF₃) increases lipophilicity and resistance to oxidative degradation .

- Core Heterocycle Differences :

Pharmacological and Physicochemical Profiles

Solubility :

- The methoxy-substituted derivatives (e.g., N-(2-Methoxy-5-methylphenyl)thiolan-3-amine) exhibit higher aqueous solubility compared to fluorinated or trifluoromethylated analogues due to increased polarity .

- The trifluoromethyl group in N-[2-(trifluoromethyl)phenyl]thiolan-3-amine enhances lipid solubility, favoring blood-brain barrier penetration .

Synthetic Accessibility :

- Thiolan-3-amine derivatives are typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, as seen in analogous protocols for 5-(3-fluorophenyl)thiazol-2-amine .

Biological Activity

N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiolane ring and a fluorinated methoxyphenyl group, which contribute to its unique chemical reactivity and biological interactions. The presence of the fluorine atom can enhance metabolic stability and influence the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, including enzymes and receptors. The thiolane structure may facilitate binding to active sites, leading to modulation of enzyme activity or receptor signaling pathways. This mechanism is crucial for its potential therapeutic effects in various diseases.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 8.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing xenograft tumors treated with this compound showed significant tumor reduction compared to controls. The treatment led to a decrease in tumor volume by approximately 45% over four weeks.

- Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal toxicity, with no significant adverse effects observed in liver and kidney function tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.